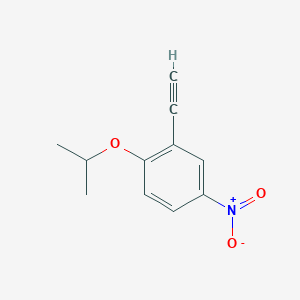

2-Ethynyl-1-isopropoxy-4-nitrobenzene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-ethynyl-4-nitro-1-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-4-9-7-10(12(13)14)5-6-11(9)15-8(2)3/h1,5-8H,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRYZZNUVPHJEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of 2 Ethynyl 1 Isopropoxy 4 Nitrobenzene Within Advanced Organic Chemistry

Significance of Functionalized Nitroarenes in Contemporary Organic Synthesis

Functionalized nitroarenes, such as 2-ethynyl-1-isopropoxy-4-nitrobenzene, are pivotal intermediates in modern organic synthesis. researchgate.netnih.gov The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic aromatic substitution reactions. thieme-connect.de This allows for the introduction of a wide range of functional groups onto the aromatic core.

Furthermore, the nitro group itself is a versatile functional handle that can be readily transformed into other functionalities. acs.orgacs.org The most common transformation is its reduction to an amino group (-NH2), which opens up a vast array of subsequent reactions, including diazotization, acylation, and the formation of various nitrogen-containing heterocycles. acs.orgacs.org This transformation is fundamental in the synthesis of dyes, pharmaceuticals, and polymers. acs.orgacs.org The presence of other substituents, like the ethynyl (B1212043) and isopropoxy groups in the target molecule, adds a layer of complexity and synthetic potential, allowing for the construction of highly elaborate molecular architectures. Nitroaromatic compounds are key building blocks for a vast number of materials, dyes, agrochemicals, and pharmaceuticals. researchgate.net

Role of Ethynyl Moieties in Advanced Molecular Architectures

The ethynyl group (-C≡CH) is a cornerstone in the construction of advanced molecular architectures due to its unique structural and reactive properties. Its linear geometry is often exploited to create rigid, well-defined molecular scaffolds, cages, and polymers with interesting optoelectronic properties. nih.gov The ethynylene linkages enable extensive conjugation, which is crucial for applications in light-harvesting, chemical sensing, and molecular electronics. nih.govresearchgate.net

From a reactivity standpoint, the terminal alkyne of the ethynyl moiety is highly versatile. It is a key participant in one of the most powerful and widely used reactions in modern chemistry: the Sonogashira coupling. numberanalytics.comwikipedia.orggold-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the efficient formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, providing a direct route to complex conjugated systems. numberanalytics.comrsc.org Additionally, the ethynyl group is a critical component in "click chemistry," particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is renowned for its high efficiency and selectivity in connecting molecular fragments.

Positioning of Isopropoxy Groups in Aromatic Systems for Chemical Design

The isopropoxy group (-O-CH(CH3)2), an alkoxy group, plays a significant role in directing the reactivity and modifying the physical properties of aromatic compounds. As an electron-donating group, it activates the benzene (B151609) ring towards electrophilic aromatic substitution and is an ortho-, para-director. pressbooks.pubchemistrytalk.orgorganicchemistrytutor.com This directing effect is a consequence of the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic system, which increases the electron density at the ortho and para positions. organicchemistrytutor.comyoutube.com

Historical Trajectories of Research on Related Ethynyl- and Nitro-Substituted Aromatic Compounds

The development of synthetic methods for the individual components of this compound has a rich history that has paved the way for the synthesis of such complex, multi-functionalized molecules.

The synthesis of ethynylarenes has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions. The most prominent among these is the Sonogashira coupling, first reported in 1975 by Kenkichi Sonogashira and his colleagues. numberanalytics.comwikipedia.orggold-chemistry.org This reaction, which couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst, has become an indispensable tool in organic synthesis due to its mild reaction conditions and high efficiency. wikipedia.orgrsc.org Prior to the Sonogashira reaction, the synthesis of ethynylarenes often required harsh conditions and had limited functional group tolerance. wikipedia.org Over the years, the Sonogashira reaction has been continuously refined with the development of new catalysts, ligands, and reaction conditions to further improve its scope and efficiency. numberanalytics.comwikipedia.org

The chemistry of nitrobenzenes dates back to 1834, when Eilhardt Mitscherlich first prepared nitrobenzene (B124822) by treating benzene with fuming nitric acid. britannica.com The commercial production of nitrobenzene began in 1856. nih.gov Initially, the focus was on the reduction of the nitro group to produce aniline, a key precursor for the dye industry. nih.govwww.gov.uk

In the 20th and 21st centuries, the focus expanded to the use of the nitro group as a directing group for further functionalization of the aromatic ring. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution, directing incoming groups to the meta position. organicchemistrytutor.comyoutube.com Conversely, it strongly activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions. This has led to the development of powerful methods like vicarious nucleophilic substitution (VNS) for C-H functionalization of nitroarenes. nih.gov Research continues to explore new ways to utilize the nitro group to achieve complex molecular architectures. researchgate.netnih.gov

The synthesis of alkoxyarenes, or aryl ethers, has been a long-standing area of research in organic chemistry. The classical Williamson ether synthesis, developed in the 19th century, involves the reaction of a phenoxide with an alkyl halide. While effective for many simple cases, this method can be limited by harsh conditions and side reactions.

A significant advancement in aryl ether synthesis was the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with an alcohol. researchgate.net More recently, palladium-catalyzed methods, such as the Buchwald-Hartwig amination and etherification, have emerged as powerful and general methods for the formation of C-O bonds under milder conditions and with greater functional group tolerance. The development of photoredox catalysis has also opened up new avenues for the generation and reaction of alkoxy radicals, leading to novel synthetic transformations. mdpi.com These modern methods have greatly expanded the ability to synthesize complex alkoxyarenes like this compound. researchgate.netnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Key Features |

| This compound | C11H11NO3 | 205.21 | 136554-35-9 | Multifunctional aromatic compound |

| Nitrobenzene wikipedia.org | C6H5NO2 | 123.11 | 98-95-3 | Parent aromatic nitro compound |

| 1-Ethynyl-4-nitrobenzene tcichemicals.com | C8H5NO2 | 147.13 | 937-31-5 | Ethynyl and nitro functional groups |

| 1-Isopropoxy-4-nitrobenzene chemicalbook.comtcichemicals.com | C9H11NO2 | 165.19 | 26455-31-2 | Isopropoxy and nitro functional groups |

| 4-Isopropylnitrobenzene nih.gov | C9H11NO2 | 165.19 | 1817-47-6 | Isopropyl and nitro functional groups |

Table 2: Directing Effects of Functional Groups in Electrophilic Aromatic Substitution

| Functional Group | Type | Activating/Deactivating | Directing Effect | Reference |

| -NO2 (Nitro) | Electron-withdrawing | Strongly deactivating | Meta | organicchemistrytutor.comyoutube.com |

| -C≡CH (Ethynyl) | Weakly electron-withdrawing | Weakly deactivating | Meta | General principle |

| -O-iPr (Isopropoxy) | Electron-donating | Strongly activating | Ortho, Para | pressbooks.puborganicchemistrytutor.com |

Chemical Reactivity and Transformation Studies of 2 Ethynyl 1 Isopropoxy 4 Nitrobenzene

Reactivity of the Ethynyl (B1212043) Moiety

The terminal alkyne, or ethynyl group, is a versatile functional handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.

Alkyne Metathesis Reactions

Alkyne metathesis involves the cleavage and reformation of carbon-carbon triple bonds, typically catalyzed by high-oxidation-state metal alkylidyne complexes of molybdenum or tungsten. For substrates like 2-ethynyl-1-isopropoxy-4-nitrobenzene, this reaction would primarily involve self-metathesis to form the corresponding symmetrical diyne. The presence of the nitro group, an electron-withdrawing substituent, can influence the efficiency of the metathesis reaction. While a broad range of functional groups are tolerated by modern alkyne metathesis catalysts, strong Lewis bases can sometimes inhibit catalysis. However, nitro groups are generally compatible.

Table 1: Representative Catalysts and Conditions for Alkyne Metathesis of Phenylacetylenes

| Catalyst Precursor | Activator/Co-catalyst | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| Mo(CO)₆ | Phenol | Toluene | 80-110 | 60-80 |

| [MesC≡Mo(OC(CF₃)₂(CH₃))₃] | None | Toluene | 25-80 | 85-95 |

Click Chemistry Applications (e.g., CuAAC, Strain-Promoted Azide-Alkyne Cycloaddition)

The terminal alkyne functionality makes this compound an ideal substrate for "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction forms a 1,4-disubstituted 1,2,3-triazole by reacting a terminal alkyne with an azide in the presence of a copper(I) catalyst. The electron-deficient nature of the alkyne in this compound is expected to facilitate the reaction.

Table 2: Typical Conditions for CuAAC Reactions with Phenylacetylene Derivatives

| Copper Source | Reducing Agent (if applicable) | Ligand | Solvent | Temperature (°C) |

|---|---|---|---|---|

| CuSO₄·5H₂O | Sodium Ascorbate | None | t-BuOH/H₂O | 25 |

| CuI | None | DIPEA | THF | 25-50 |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): As a copper-free click reaction, SPAAC is invaluable for biological applications. It involves the reaction of an azide with a strained cyclooctyne. While this compound itself is not strained, it would be the azide-functionalized partner that reacts with a strained alkyne in a typical SPAAC reaction. The electronic nature of the azide's substituent can influence the reaction rate.

Palladium-Catalyzed Coupling Reactions (e.g., Heck, Suzuki-Miyaura, Stille)

The ethynyl group can participate in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds.

Heck Reaction: In the Heck reaction, the alkyne would couple with an unsaturated halide or triflate. However, a more common Heck reaction involving this molecule would utilize an aryl halide derivative of it coupling with an alkene.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate. An aryl halide derivative of this compound would be the typical substrate. Recent advancements have also demonstrated the use of nitroarenes as coupling partners, where the nitro group acts as a leaving group.

Stille Coupling: The Stille reaction couples an organotin compound with a halide or triflate. Similar to the Suzuki-Miyaura coupling, an aryl halide derivative of the title compound would be the expected substrate. The reaction is known for its tolerance of a wide range of functional groups. organic-chemistry.org

Table 3: Overview of Palladium-Catalyzed Coupling Reactions

| Reaction | Typical Substrates | Catalyst | Base |

|---|---|---|---|

| Heck | Aryl Halide, Alkene | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ |

| Suzuki-Miyaura | Aryl Halide, Arylboronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ |

Hydration and Hydroamination Reactions

Hydration: The addition of water across the triple bond of an alkyne, known as hydration, typically yields a ketone. For terminal alkynes like this compound, this reaction is regioselective and follows Markovnikov's rule, producing an acetophenone derivative. Gold and mercury catalysts are commonly employed for this transformation. libretexts.org

Hydroamination: This reaction involves the addition of an N-H bond across the alkyne. The intermolecular hydroamination of phenylacetylenes with anilines can be catalyzed by various transition metals, including gold and iridium complexes, and typically yields imines or enamines.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] cycloadditions)

The electron-withdrawing nitro group deactivates the aromatic ring for electrophilic attack but activates the ethynyl group as a dienophile in cycloaddition reactions.

Diels-Alder Reaction: As an electron-deficient dienophile, this compound is expected to react with electron-rich dienes to form substituted cyclohexadiene derivatives in a [4+2] cycloaddition.

[2+2] Cycloaddition: Photochemical or transition-metal-catalyzed [2+2] cycloadditions with alkenes can lead to the formation of cyclobutene derivatives. The electron-deficient nature of the alkyne can influence the feasibility and outcome of these reactions.

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group. The chemoselective reduction of the nitro group in the presence of the reducible ethynyl moiety is a key consideration.

A wide range of reagents can achieve the reduction of an aromatic nitro group to an aniline. The choice of reagent is crucial to avoid the simultaneous reduction of the alkyne. Catalytic hydrogenation with palladium on carbon (Pd/C) can often reduce both nitro groups and alkynes, while other reagents offer greater chemoselectivity. commonorganicchemistry.com

Table 4: Reagents for the Chemoselective Reduction of Aromatic Nitro Groups to Amines

| Reagent | Solvent | Temperature (°C) | Key Features |

|---|---|---|---|

| Fe / NH₄Cl | EtOH / H₂O | 80 | Classical, cost-effective, and often chemoselective. |

| SnCl₂·2H₂O | EtOH | 70 | Mild conditions, tolerates many functional groups. |

| Na₂S₂O₄ | THF / H₂O | 25 | Mild, often used for sensitive substrates. |

| H₂ (1 atm), PtO₂ | EtOH | 25 | Can be selective under controlled conditions. |

Reductive Transformations to Amino, Azoxy, and Azo Derivatives

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing access to a variety of nitrogen-containing functional groups. The specific product obtained from the reduction of this compound depends on the choice of reducing agent and the reaction conditions. The presence of a reducible alkyne functionality necessitates the use of chemoselective methods to avoid unwanted side reactions. organic-chemistry.orgresearchgate.net

The primary reduction product is the corresponding aniline, 4-amino-2-ethynyl-1-isopropoxybenzene. This transformation can be achieved using various methods:

Catalytic Hydrogenation: This is a common method for nitro group reduction. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are effective. wikipedia.orgmasterorganicchemistry.com Careful control of reaction conditions is necessary to selectively reduce the nitro group without affecting the ethynyl group. organic-chemistry.org

Metal/Acid Systems: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) are widely used for the reduction of aromatic nitro compounds to amines. masterorganicchemistry.comacs.org

Transfer Hydrogenation: This method uses a hydrogen donor, such as formic acid or ammonium formate, in the presence of a catalyst. An iron/CaCl₂ system, for instance, has been shown to be effective for the reduction of nitroarenes in the presence of sensitive functional groups. organic-chemistry.org

Partial reduction of the nitro group can lead to the formation of azoxy and azo compounds. These reactions typically occur under milder or specific reducing conditions.

Azoxy Derivatives: Treatment of nitroarenes with certain reducing agents, such as sodium arsenite or glucose in a basic solution, can yield azoxy compounds. The formation involves the condensation of a nitroso intermediate with a hydroxylamine intermediate. nih.gov

Azo Derivatives: The use of metal hydrides, which are typically avoided for aniline synthesis, can lead to the formation of azo compounds. wikipedia.orgmasterorganicchemistry.com Reductive coupling of nitroaromatics using reagents like sodium hydroxide in methanol has also been reported to produce azo and azoxy derivatives. researchgate.net

The following table summarizes various reducing agents and the expected major products from the reduction of this compound.

| Reagent/Condition | Major Product | Functional Group Formed |

| H₂, Pd/C | 4-Amino-2-ethynyl-1-isopropoxybenzene | Amino (-NH₂) |

| Fe, HCl | 4-Amino-2-ethynyl-1-isopropoxybenzene | Amino (-NH₂) |

| SnCl₂, HCl | 4-Amino-2-ethynyl-1-isopropoxybenzene | Amino (-NH₂) |

| Zinc, NH₄Cl | 4-Hydroxylamino-2-ethynyl-1-isopropoxybenzene | Hydroxylamino (-NHOH) |

| LiAlH₄ | 4,4'-di(isopropoxy)-3,3'-di(ethynyl)azobenzene | Azo (-N=N-) |

| Glucose, NaOH | 4,4'-di(isopropoxy)-3,3'-di(ethynyl)azoxybenzene | Azoxy (-N=N(O)-) |

Nucleophilic Additions Adjacent to the Nitro Group

The nitro group is a strong electron-withdrawing group, which significantly decreases the electron density on the aromatic ring, particularly at the ortho and para positions. quora.comstackexchange.com This electronic effect makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is generally not feasible for unsubstituted benzene (B151609). nih.gov

In this compound, the nitro group activates the C1 (bearing the isopropoxy group) and C2 (bearing the ethynyl group) positions towards nucleophilic attack. The SNAr mechanism typically involves a two-step addition-elimination process. stackexchange.comnih.gov A nucleophile attacks the electron-deficient ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov Subsequent departure of a leaving group restores the aromaticity.

Between the isopropoxy and ethynyl groups, the isopropoxy group is a much better leaving group. Therefore, nucleophilic attack is most likely to occur at the C1 position, leading to the displacement of the isopropoxide ion.

Common nucleophiles that can participate in this reaction include alkoxides, amines, and thiols. For example, reaction with sodium methoxide would be expected to yield 2-ethynyl-1-methoxy-4-nitrobenzene.

Photoinduced Reactions of Nitroarenes

Aromatic nitro compounds are photochemically active. Upon absorption of UV light, nitroarenes can be promoted to an excited state (n → π* transition), which can then undergo intersystem crossing to a reactive triplet state. researchgate.net This excited state can participate in various chemical reactions, most commonly hydrogen atom abstraction. researchgate.netnih.gov

For this compound, several photoinduced reaction pathways are conceivable:

Intramolecular Hydrogen Abstraction: The excited nitro group can abstract a hydrogen atom from the adjacent isopropoxy group, specifically from the methine (CH) position. This would lead to the formation of a biradical intermediate, which could then undergo further reactions, such as cyclization or rearrangement.

Intermolecular Hydrogen Abstraction: In the presence of a suitable hydrogen-donating solvent (e.g., isopropanol), the excited nitroarene can abstract a hydrogen atom from the solvent molecule. researchgate.net This process often initiates a radical chain reaction and can lead to the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. rsc.orgacs.orgrsc.org

Photoreduction: Irradiation of nitroarenes in the presence of a reducing agent can lead to their reduction. For example, photochemical reduction of nitroarenes to N-arylhydroxylamines has been achieved using γ-terpinene as a hydrogen source. researchgate.netrsc.org

The specific outcome of a photoinduced reaction would depend on factors such as the wavelength of light used, the solvent, and the presence of other reagents.

Reactivity of the Isopropoxy Substituent

Ether Cleavage and Functional Group Interconversion

The isopropoxy group is an ether linkage that can be cleaved under certain conditions to yield the corresponding phenol, 2-ethynyl-4-nitrophenol. This transformation is a common functional group interconversion in organic synthesis. imperial.ac.uk

The cleavage of aryl ethers is typically achieved using strong acids or Lewis acids. Common reagents for this purpose include:

Hydrogen Halides: Strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI) can cleave aryl ethers at high temperatures. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the alkyl group.

Boron Trihalides: Lewis acids such as boron tribromide (BBr₃) are particularly effective for cleaving aryl ethers, often under milder conditions than hydrogen halides. The reaction involves the formation of a complex between the Lewis acid and the ether oxygen, facilitating the cleavage of the carbon-oxygen bond.

The choice of reagent must consider the stability of the other functional groups in the molecule. The nitro and ethynyl groups are generally stable to these reagents, although very harsh acidic conditions could potentially lead to side reactions involving the alkyne.

Ortho-Lithiation and Directed Aromatic Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing deprotonation to the adjacent ortho position. baranlab.org

The isopropoxy group is a moderately effective DMG. wikipedia.org In this compound, the isopropoxy group can direct lithiation to either the C2 or C6 position. However, the C2 position is already substituted with the ethynyl group. Therefore, lithiation is expected to occur exclusively at the C6 position.

A potential competing reaction is the deprotonation of the acidic acetylenic proton of the ethynyl group. The relative rates of these two deprotonation events would depend on the reaction conditions, including the base used, the solvent, and the temperature.

Once the aryllithium intermediate is formed at the C6 position, it can be quenched with a variety of electrophiles to introduce a new substituent at that position. uwindsor.caharvard.edu This provides a versatile method for synthesizing a range of 1,2,3,5-tetrasubstituted benzene derivatives.

The table below lists potential electrophiles and the corresponding products from the ortho-lithiation/functionalization sequence.

| Electrophile | Reagent | Product Functional Group at C6 |

| Carbon dioxide | CO₂ | Carboxylic acid (-COOH) |

| Aldehydes/Ketones | RCHO / RCOR' | Hydroxyalkyl (-CH(OH)R) |

| Alkyl halides | R-X | Alkyl (-R) |

| Iodine | I₂ | Iodo (-I) |

| Dimethylformamide | DMF | Aldehyde (-CHO) |

| Trimethyl borate | B(OMe)₃ | Boronic acid (-B(OH)₂) |

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.comyoutube.com The regiochemical outcome of EAS on a substituted benzene ring is determined by the electronic properties of the existing substituents. msu.edulibretexts.org Substituents are classified as either activating or deactivating, and as ortho, para- or meta-directing. organicchemistrytutor.comwikipedia.org

In this compound, the directing effects of the three substituents must be considered:

Isopropoxy (-O-iPr): This is an electron-donating group due to the resonance effect of the oxygen lone pairs. It is a strongly activating group and an ortho, para-director. libretexts.orgcognitoedu.org It directs incoming electrophiles to the C2 (blocked), C4 (blocked), and C6 positions.

Nitro (-NO₂): This is a strongly electron-withdrawing group due to both inductive and resonance effects. It is a strongly deactivating group and a meta-director. chemistrysteps.comyoutube.com It directs incoming electrophiles to the C2 (blocked) and C6 positions.

Ethynyl (-C≡CH): This group is electron-withdrawing by induction and is considered a deactivating group and a meta-director. libretexts.org It directs incoming electrophiles to the C4 (blocked) and C6 positions.

The combined influence of these three groups points to a strong preference for electrophilic attack at the C6 position. All three groups either direct to this position or to positions that are already substituted. However, the presence of two deactivating groups (nitro and ethynyl) means that the ring is significantly deactivated towards electrophilic attack. msu.edu Consequently, harsh reaction conditions are likely required for EAS reactions such as nitration, halogenation, or sulfonation. chemistrysteps.comstackexchange.comlibretexts.orgalevelh2chemistry.com For example, further nitration would require fuming nitric acid and high temperatures to introduce a second nitro group at the C6 position. chemistrysteps.com Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on strongly deactivated rings like this one. chemistrysteps.com

The directing effects are summarized in the table below.

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

| -O-iPr | 1 | Electron Donating (Resonance) | Activating | Ortho, Para (to C2, C4, C6) |

| -C≡CH | 2 | Electron Withdrawing (Inductive) | Deactivating | Meta (to C4, C6) |

| -NO₂ | 4 | Electron Withdrawing (Resonance & Inductive) | Strongly Deactivating | Meta (to C2, C6) |

Regioselectivity Directed by Existing Substituents

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is determined by the cumulative electronic effects of the three substituents. These effects can be categorized as either activating or deactivating, and they direct incoming electrophiles to specific positions on the aromatic ring.

Isopropoxy Group (-OCH(CH₃)₂): The isopropoxy group is a strong activating group. assets-servd.hostlibretexts.org The oxygen atom possesses lone pairs of electrons that can be donated into the benzene ring through resonance, a +M effect. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. assets-servd.host This electron-donating effect is most pronounced at the ortho and para positions relative to the isopropoxy group. Therefore, the isopropoxy group is an ortho, para-director. libretexts.orglumenlearning.com

Nitro Group (-NO₂): The nitro group is a strong deactivating group. youtube.comvedantu.comquora.com It withdraws electron density from the benzene ring through both a strong inductive effect (-I effect) and a strong resonance effect (-M effect). vedantu.com This significantly reduces the nucleophilicity of the ring, making electrophilic substitution more difficult. uomustansiriyah.edu.iq The deactivating effect is most pronounced at the ortho and para positions, leaving the meta positions as the least deactivated sites for electrophilic attack. vedantu.comquora.com Consequently, the nitro group is a meta-director. youtube.comvedantu.comchemguide.co.uk

In this compound, the powerful activating and ortho, para-directing effect of the isopropoxy group at position 1 will dominate over the deactivating effects of the ethynyl and nitro groups. The available positions for substitution are C3 and C5. The isopropoxy group directs incoming electrophiles to its ortho position (C2 and C6) and its para position (C4). In this molecule, C2 and C4 are already substituted. The remaining ortho position is C6, which is not a valid position on this ring structure. Therefore, the directing effect of the isopropoxy group will primarily influence the reactivity of the available positions.

The nitro group at C4 directs incoming electrophiles to its meta positions, which are C2 and C6. C2 is already substituted.

Considering the combined effects:

The isopropoxy group strongly activates the ring, particularly at the positions ortho and para to it.

The nitro group strongly deactivates the ring, particularly at the ortho and para positions relative to it, making the meta positions (relative to the nitro group) the most likely points of attack.

The ethynyl group has a weaker deactivating effect.

The position C3 is ortho to the ethynyl group and meta to the nitro group. Position C5 is meta to the isopropoxy group and ortho to the nitro group. The strong activating effect of the isopropoxy group, combined with the meta-directing effect of the nitro group, suggests that electrophilic substitution will preferentially occur at the position that is most activated and least deactivated. The positions ortho and para to the strongly activating isopropoxy group are C2, C4, and C6. Since C2 and C4 are occupied, the directing influence points towards C6, which is not a valid position in this nomenclature. Let's re-evaluate the positions based on standard numbering. In this compound, the available positions for substitution are C3, C5, and C6.

Position C3: Is ortho to the ethynyl group and meta to the isopropoxy and nitro groups.

Position C5: Is para to the ethynyl group, meta to the isopropoxy group, and ortho to the nitro group.

Position C6: Is ortho to the isopropoxy group and meta to the ethynyl group.

The isopropoxy group at C1 is a strong ortho, para-director, strongly activating positions C2, C4, and C6. Since C2 and C4 are substituted, it strongly directs to C6 . The nitro group at C4 is a strong meta-director, directing to positions C2 and C6. Again, C2 is substituted, so it directs to C6 . The ethynyl group at C2 is a weak deactivator and its directing effects are less pronounced. Therefore, the combined directing effects of the powerful activating isopropoxy group and the deactivating but meta-directing nitro group strongly favor electrophilic substitution at the C6 position .

| Substituent | Position | Electronic Effect | Directing Influence |

| Isopropoxy | 1 | Activating (+M, -I) | ortho, para (to C2, C4, C6) |

| Ethynyl | 2 | Weakly Deactivating (-I, +M) | Weak |

| Nitro | 4 | Strongly Deactivating (-M, -I) | meta (to C2, C6) |

Halogenation, Sulfonation, and Nitration Studies

Based on the predicted regioselectivity, the outcomes of halogenation, sulfonation, and nitration can be postulated. These reactions are classic examples of electrophilic aromatic substitution. msu.edumsu.edu

Halogenation: Halogenation of benzene rings typically requires a Lewis acid catalyst, such as FeCl₃ or FeBr₃, to generate a more potent electrophile. libretexts.orgwikipedia.org For this compound, the reaction with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst is expected to yield the 6-halo-2-ethynyl-1-isopropoxy-4-nitrobenzene as the major product.

Reaction: this compound + X₂ --(FeX₃)--> 6-halo-2-ethynyl-1-isopropoxy-4-nitrobenzene + HX (X = Cl, Br)

Sulfonation: Aromatic sulfonation is typically carried out using fuming sulfuric acid (a mixture of H₂SO₄ and SO₃). wikipedia.orglibretexts.org The electrophile is SO₃. The sulfonation of this compound is predicted to introduce a sulfonic acid group at the C6 position. This reaction is often reversible. wikipedia.org

Reaction: this compound + SO₃ --(H₂SO₄)--> 2-ethynyl-1-isopropoxy-4-nitro-6-benzenesulfonic acid

Nitration: Nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). wikipedia.orgmasterorganicchemistry.comyoutube.comallen.in Introducing a second nitro group onto the already strongly deactivated ring would require harsh reaction conditions. The substitution would be expected to occur at the C6 position.

Reaction: this compound + HNO₃ --(H₂SO₄)--> 2-ethynyl-1-isopropoxy-4,6-dinitrobenzene

Intermolecular and Intramolecular Cyclization Pathways

The presence of the ethynyl and nitro groups in an ortho-like relationship (separated by one carbon) on the benzene ring opens up possibilities for intramolecular cyclization reactions, often leading to the formation of heterocyclic systems.

One potential pathway is a reductive cyclization. Reduction of the nitro group can lead to a variety of intermediates, such as nitroso, hydroxylamino, or amino groups, which can then react with the adjacent ethynyl group. For instance, reduction of the nitro group to an amino group, followed by a base- or metal-catalyzed cyclization, could lead to the formation of indole derivatives.

Another possibility involves the direct cyclization of the nitro-alkyne moiety. Under certain conditions, such as thermal or photochemical activation, or in the presence of specific catalysts, the oxygen atoms of the nitro group could interact with the triple bond of the ethynyl group, potentially leading to the formation of isoxazole or other heterocyclic ring systems. While specific examples for this exact substrate are not available, similar cyclizations of o-alkynylnitroarenes have been reported to yield various heterocyclic products.

Intermolecular cyclization reactions could also be envisaged, for example, in [3+2] cycloaddition reactions where the ethynyl group acts as a dipolarophile.

Derivatization Strategies and Analogue Synthesis Based on Structural Modification

The structure of this compound offers three distinct functional groups that can be chemically modified to synthesize a library of analogues.

Systematic Variation of the Isopropoxy Group

The isopropoxy group can be modified to explore the effects of steric bulk and electronic properties of the alkoxy substituent.

Dealkylation and Re-alkylation: The isopropoxy group can be cleaved to the corresponding phenol using reagents like boron tribromide (BBr₃). The resulting phenol can then be re-alkylated with a variety of alkyl halides to introduce different alkoxy groups (e.g., methoxy, ethoxy, butoxy, or more complex side chains). This would allow for a systematic study of how the size and nature of the alkoxy group influence the molecule's properties.

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product |

| This compound | BBr₃ | 2-ethynyl-4-nitrophenol | R-X (e.g., CH₃I, CH₃CH₂Br) | 2-ethynyl-1-alkoxy-4-nitrobenzene |

Exploration of Substituent Effects on the Nitro Group's Reactivity

The nitro group is a versatile functional group that can be transformed into several other functionalities, which would significantly alter the electronic properties of the aromatic ring.

Reduction to an Amine: The most common transformation of an aromatic nitro group is its reduction to an amino group (-NH₂). wikipedia.orgmasterorganicchemistry.com This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C), or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). masterorganicchemistry.comcommonorganicchemistry.com The resulting aniline derivative would have drastically different reactivity, with the amino group being a strong activating and ortho, para-directing group. This transformation would also be a key step in the aforementioned intramolecular cyclization pathways.

Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to a nitroso (-NO) or hydroxylamino (-NHOH) group.

| Transformation | Reagents | Product Functional Group |

| Full Reduction | H₂, Pd/C; Fe, HCl; SnCl₂, HCl | Amine (-NH₂) |

| Partial Reduction | Controlled conditions | Nitroso (-NO), Hydroxylamino (-NHOH) |

Tuning of the Ethynyl Moiety for Specific Chemical Reactivity

The terminal alkyne is a highly versatile functional group that can participate in a wide range of reactions, allowing for extensive derivatization.

Sonogashira Coupling: The terminal C-H bond of the ethynyl group can be coupled with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst. This would allow for the introduction of various aromatic or unsaturated substituents at this position.

Click Chemistry: The ethynyl group can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,2,3-triazoles. This provides a highly efficient and regioselective method for linking the molecule to other chemical entities.

Hydration: The triple bond can be hydrated to form a methyl ketone (Markovnikov addition) or an aldehyde (anti-Markovnikov addition) using appropriate catalysts.

Reduction: The ethynyl group can be selectively reduced to an alkene (using catalysts like Lindlar's catalyst for cis-alkene) or to an alkane (using catalytic hydrogenation, e.g., H₂ over Pd/C).

Advanced Spectroscopic Methodologies for Structural and Electronic Elucidation of 2 Ethynyl 1 Isopropoxy 4 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 2-Ethynyl-1-isopropoxy-4-nitrobenzene is predicted to display distinct signals corresponding to the aromatic, ethynyl (B1212043), and isopropoxy protons. The chemical shifts are heavily influenced by the electronic effects of the substituents. The nitro group is a strong deactivating (electron-withdrawing) group, which deshields the protons on the aromatic ring, shifting their signals to a lower field (higher ppm). stackexchange.com Conversely, the isopropoxy group is an activating (electron-donating) group, which shields aromatic protons, particularly at the ortho and para positions.

The aromatic region is expected to show a complex pattern for the three protons on the benzene (B151609) ring.

H-3: This proton is ortho to the strongly electron-withdrawing nitro group and meta to the electron-donating isopropoxy group. It is expected to be the most deshielded aromatic proton, likely appearing as a doublet.

H-5: This proton is meta to both the nitro group and the isopropoxy group. It is expected to appear as a doublet of doublets.

H-6: This proton is ortho to the electron-donating isopropoxy group and meta to the nitro group. It is expected to be the most shielded of the aromatic protons, appearing as a doublet.

The aliphatic region will contain signals for the isopropoxy and ethynyl groups.

Ethynyl Proton (-C≡C-H): The acetylenic proton typically appears as a sharp singlet in the range of 2.5-3.5 ppm. oregonstate.edu

Isopropoxy Protons (-OCH(CH₃)₂): This group will give rise to two signals: a septet for the methine proton (-OCH) and a doublet for the six equivalent methyl protons (-CH₃). The methine proton will be shifted downfield due to the adjacent oxygen atom, while the methyl protons will be further upfield.

Predicted ¹H NMR Chemical Shift Assignments

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| H-3 | ~8.0 - 8.2 | d | Deshielded by adjacent NO₂ group. |

| H-5 | ~7.6 - 7.8 | dd | Influenced by both NO₂ and OCH(CH₃)₂ groups. |

| H-6 | ~7.0 - 7.2 | d | Shielded by adjacent OCH(CH₃)₂ group. |

| -C≡C-H | ~3.4 - 3.6 | s | Characteristic region for terminal alkynes. |

| -OCH(CH₃)₂ | ~4.6 - 4.8 | sept | Coupled to six methyl protons. |

| -OCH(CH₃)₂ | ~1.4 - 1.5 | d | Coupled to one methine proton. |

The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of attached atoms and the hybridization of the carbon. oregonstate.edu For this compound, eleven distinct signals are expected: six for the aromatic ring, two for the ethynyl group, and three for the isopropoxy group (though the two methyl carbons are equivalent).

Aromatic Carbons: The carbon attached to the nitro group (C-4) and the oxygen of the isopropoxy group (C-1) will be significantly downfield. The carbon bearing the ethynyl group (C-2) will also be influenced. The remaining aromatic carbons (C-3, C-5, C-6) will appear in the typical aromatic region (110-140 ppm), with their specific shifts dictated by the combined electronic effects of the substituents. Quaternary carbons (C-1, C-2, C-4) will typically show weaker signals. oregonstate.edu

Alkyne Carbons (-C≡C-H): The two sp-hybridized carbons of the ethynyl group have characteristic chemical shifts in the 70-110 ppm range. oregonstate.edu The carbon attached to the ring (C-α) will be at a different chemical shift than the terminal carbon (C-β).

Isopropoxy Carbons (-OCH(CH₃)₂): The methine carbon (-OCH) will be in the 60-80 ppm region due to the attached oxygen, while the equivalent methyl carbons will be found in the more shielded upfield region (~20-30 ppm). oregonstate.edu

Predicted ¹³C NMR Chemical Shift Assignments

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-1 (-O) | ~155 - 160 | Quaternary, attached to oxygen. |

| C-2 (-C≡CH) | ~115 - 120 | Quaternary, attached to ethynyl group. |

| C-3 | ~125 - 130 | Protonated aromatic carbon. |

| C-4 (-NO₂) | ~147 - 150 | Quaternary, attached to nitro group. stackexchange.com |

| C-5 | ~120 - 125 | Protonated aromatic carbon. |

| C-6 | ~110 - 115 | Protonated aromatic carbon, shielded by alkoxy group. |

| -C≡CH | ~90 - 95 | Quaternary alkyne carbon. |

| -C≡CH | ~80 - 85 | Protonated alkyne carbon. |

| -OCH(CH₃)₂ | ~70 - 75 | Methine carbon attached to oxygen. |

| -OCH(CH₃)₂ | ~20 - 25 | Equivalent methyl carbons. |

While 1D NMR provides chemical shifts, 2D NMR experiments are essential for unambiguously assigning these signals and confirming the molecular structure by revealing through-bond and through-space correlations. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this molecule, key correlations would be observed between the adjacent aromatic protons (H-5 with H-6, and H-5 with H-3) and within the isopropoxy group between the methine proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). columbia.edu It would definitively link the proton signals for H-3, H-5, H-6, the ethynyl proton, and the isopropoxy protons to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for structure elucidation, as it shows correlations between carbons and protons over two to three bonds (and sometimes four). researchgate.net Key HMBC correlations to confirm the substitution pattern would include:

The ethynyl proton correlating to C-2 and C-α of the alkyne.

The isopropoxy methine proton correlating to C-1 and the isopropoxy methyl carbons.

Aromatic proton H-6 correlating to C-1 and C-2, confirming the ortho relationship between the isopropoxy and ethynyl groups.

Aromatic proton H-3 correlating to C-1, C-2, and C-4, confirming its position between the ethynyl and nitro groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are close to each other, irrespective of bond connectivity. A NOESY spectrum could show correlations between the isopropoxy methine proton and the aromatic proton at C-6, as well as between the ethynyl proton and the aromatic proton at C-3, providing further confirmation of the substituent placement.

The presence of a bulky ethynyl group adjacent to the isopropoxy group may lead to restricted rotation around the C(aromatic)-O bond. This phenomenon can be investigated using dynamic NMR (DNMR) spectroscopy, which involves recording spectra at various temperatures. montana.edu

At low temperatures, the rotation around the C-O bond could become slow on the NMR timescale. If this were the case, the two methyl groups of the isopropoxy substituent would become diastereotopic (chemically non-equivalent), resulting in two separate doublet signals in the ¹H NMR spectrum and two distinct signals in the ¹³C NMR spectrum. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the two distinct signals for the methyl groups would broaden and merge into a single broad peak. nih.gov By analyzing the line shape of the signals at different temperatures, it is possible to calculate the rate of the dynamic process and subsequently determine the Gibbs free energy of activation (ΔG‡) for the rotational barrier. nih.gov Such a study would provide valuable insight into the conformational dynamics and steric interactions within the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. youtube.com Specific functional groups give rise to characteristic absorption or scattering bands at particular frequencies, making these methods highly effective for functional group identification.

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its three key functional groups.

Ethynyl Group:

≡C-H Stretch: A sharp, typically weak to medium intensity band is expected around 3300 cm⁻¹ in the IR spectrum, corresponding to the stretching of the terminal C-H bond. pressbooks.pub

C≡C Stretch: A weak but sharp absorption band in the region of 2100-2140 cm⁻¹ is characteristic of a terminal alkyne C≡C triple bond stretch. pressbooks.pub This band is often stronger and more prominent in the Raman spectrum.

Nitro Group:

Asymmetric NO₂ Stretch: A very strong absorption band is expected in the 1500-1570 cm⁻¹ region. researchgate.net The electron-donating isopropoxy group may shift this frequency slightly compared to nitrobenzene (B124822) itself.

Symmetric NO₂ Stretch: A strong absorption is also expected in the 1300-1370 cm⁻¹ range. researchgate.net The energy of both the symmetric and asymmetric stretches can provide information about the electronic environment of the nitro group. cdnsciencepub.com

Isopropoxy Group:

C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methine groups will appear as strong bands just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).

C-O Stretch: A strong band corresponding to the aryl-alkyl ether C-O stretching is expected in the 1200-1275 cm⁻¹ region.

C-H Bend: A characteristic doublet near 1380 cm⁻¹ is often indicative of an isopropyl group. s-a-s.org

Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| ≡C-H Stretch | Ethynyl | ~3300 | Medium, Sharp (IR) |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | Isopropoxy | 2850 - 2980 | Strong |

| C≡C Stretch | Ethynyl | 2100 - 2140 | Weak (IR), Strong (Raman) |

| Asymmetric NO₂ Stretch | Nitro | 1500 - 1570 | Very Strong (IR) |

| Aromatic C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium to Weak |

| Symmetric NO₂ Stretch | Nitro | 1300 - 1370 | Strong (IR) |

| C-O Stretch (Aryl Ether) | Isopropoxy | 1200 - 1275 | Strong (IR) |

Analysis of Aromatic Ring Vibrations for Substitution Patterns

The substitution pattern on the benzene ring of this compound significantly influences its infrared (IR) spectrum. The presence of the ethynyl, isopropoxy, and nitro groups leads to characteristic vibrations that provide valuable structural information. Aromatic compounds exhibit C-H stretching vibrations in the region of 3100-3000 cm⁻¹ and carbon-carbon stretching vibrations within the ring at 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. orgchemboulder.com

The nitro group (NO₂) introduces strong asymmetric and symmetric stretching vibrations. For nitro groups attached to an aromatic ring, these bands are typically observed at 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.com The exact positions of these bands can be influenced by the electronic effects of the other substituents on the ring. The electron-donating isopropoxy group and the electron-withdrawing ethynyl and nitro groups create a complex electronic environment that can shift these vibrational frequencies.

Furthermore, the out-of-plane (oop) C-H bending bands in the 900-675 cm⁻¹ region are particularly diagnostic for the substitution pattern on the benzene ring. orgchemboulder.com For a 1,2,4-trisubstituted benzene ring, a specific pattern of oop bands is expected, which can be used to confirm the arrangement of the ethynyl, isopropoxy, and nitro groups.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Alkyne C-H | Stretch | ~3300 |

| Aromatic C-H | Stretch | 3100-3000 |

| Alkyne C≡C | Stretch | 2150-2100 |

| Aromatic C=C | In-ring Stretch | 1600-1585 and 1500-1400 |

| Nitro NO₂ | Asymmetric Stretch | 1550-1475 |

| Nitro NO₂ | Symmetric Stretch | 1360-1290 |

| Ether C-O | Stretch | 1250-1000 |

| Aromatic C-H | Out-of-plane Bending | 900-675 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₁₁H₁₁NO₃. The calculated exact mass can then be compared to the experimentally measured mass to verify the identity of the compound with a high degree of confidence.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the molecular ion. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a series of product ions are generated. The fragmentation pattern of nitroaromatic compounds is often characterized by the loss of the nitro group (NO₂) or a nitro radical (NO·). nih.govelsevierpure.comresearchgate.net Other common fragmentation pathways for this molecule could involve the cleavage of the isopropoxy group and rearrangements of the aromatic ring. Analyzing these fragmentation patterns provides detailed insights into the connectivity of the atoms within the molecule.

Ionization Techniques (e.g., ESI, MALDI, EI) for Molecular Ion Characterization

Various ionization techniques can be utilized to generate the molecular ion of this compound for mass spectrometric analysis.

Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules. ESI would likely produce the protonated molecule [M+H]⁺ or adducts with solvent ions. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique, often used for larger or non-volatile molecules.

Electron Ionization (EI): A hard ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. While this can make it difficult to observe the molecular ion, the resulting fragmentation pattern provides a detailed fingerprint of the molecule's structure. elsevierpure.com

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| Exact Mass (HRMS) | 205.0739 u |

| Major Fragmentation Pathways | Loss of NO₂, loss of C₃H₇O, loss of C₃H₆ |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Elucidation of Electronic Transitions and Chromophoric Behavior

The electronic properties of this compound can be investigated using UV-Vis and fluorescence spectroscopy. The presence of the nitrobenzene chromophore is expected to dominate the UV-Vis absorption spectrum. Nitrobenzene itself exhibits π to π* electronic transitions. brainly.com The substituents on the benzene ring will modulate these transitions.

The isopropoxy group, an electron-donating group, and the ethynyl and nitro groups, which are electron-withdrawing, create a "push-pull" system. This electronic arrangement can lead to intramolecular charge transfer (ICT) bands in the absorption spectrum, often at longer wavelengths (a bathochromic or red shift). The gas-phase absorption spectrum of nitrobenzene shows weak bands around 350 nm and 280 nm, and strong bands at 240 nm and 193 nm. nih.gov The substitution in this compound is expected to shift these absorption maxima.

Fluorescence spectroscopy can provide information about the excited state of the molecule. However, many nitroaromatic compounds are known to have low fluorescence quantum yields due to efficient non-radiative decay pathways.

Table 3: Expected Electronic Spectroscopy Data for this compound

| Spectroscopic Technique | Expected Observation |

| UV-Vis Absorption | Absorption maxima characteristic of a substituted nitrobenzene, potentially showing a red-shifted intramolecular charge transfer band. |

| Fluorescence Emission | Likely weak or no fluorescence due to the presence of the nitro group. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide precise information on its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

The conformation of this compound is of particular interest due to the presence of the bulky isopropoxy and ethynyl groups adjacent to each other on the benzene ring. Steric hindrance between these groups is likely to influence their orientation with respect to the aromatic ring.

The nitro group in nitrobenzene derivatives tends to be coplanar with the benzene ring to maximize resonance stabilization. However, steric crowding from adjacent substituents can force the nitro group to twist out of the plane. Similarly, the isopropoxy group will adopt a conformation that minimizes steric interactions. The key torsion angles to be determined would be:

C-C-N-O (nitro group): This would indicate the degree of twisting of the nitro group relative to the benzene ring.

C-C-O-C (isopropoxy group): This would define the orientation of the isopropoxy group.

C-C-C≡C (ethynyl group): This would describe the orientation of the ethynyl group.

In related nitrotoluene derivatives, the orientation of the nitro group is influenced by both electronic and steric factors. nih.gov For a compound with an ortho-alkoxy group, it is plausible that the isopropoxy group will be oriented to minimize steric clash with the ethynyl group, and this may in turn influence the planarity of the nitro group.

| Torsion Angle | Expected Value (°) | Rationale |

|---|---|---|

| C(1)-C(2)-N-O(1) | 10-20 | Slight twist of the nitro group due to steric hindrance from the adjacent isopropoxy group. |

| C(2)-C(1)-O-C(isopropyl) | 90-120 | Staggered conformation to minimize steric interactions between the isopropyl methyl groups and the ethynyl group. |

| C(3)-C(2)-C≡C | ~180 | Linearity of the ethynyl group with respect to the benzene ring. |

The crystal packing of this compound will be governed by a combination of intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and potentially weak hydrogen bonds. The nitro group is a good hydrogen bond acceptor, and C-H···O interactions involving the aromatic and ethynyl protons are likely.

Chromatographic and Separation Science Methodologies for Purity and Analysis

Chromatographic techniques are essential for the purification, isolation, and analysis of organic compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be valuable analytical tools.

HPLC is a powerful technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a moderately polar compound like this compound, reversed-phase HPLC would be the method of choice.

In a typical reversed-phase setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The separation is based on the principle that more nonpolar compounds will have a stronger interaction with the stationary phase and thus elute later. The purity of a sample of this compound can be assessed by the presence of a single, sharp peak in the chromatogram. The retention time of the peak would be characteristic of the compound under the specific chromatographic conditions. HPLC is also a valuable tool for the separation of isomers, which can be challenging to distinguish by other means. researchgate.net

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at a wavelength corresponding to the λmax of the compound (e.g., 254 nm or 320 nm) |

| Injection Volume | 10-20 µL |

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. This compound is expected to be sufficiently volatile for GC analysis.

In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification. GC-MS is a highly sensitive technique that can be used to identify and quantify trace impurities or byproducts in a sample of this compound. The analysis of aromatic compounds by GC-MS is a well-established method in various fields. patsnap.com

| Parameter | Condition |

|---|---|

| Column | Capillary column with a nonpolar or moderately polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split or splitless |

| Temperature Program | Ramped oven temperature to ensure separation of components with different boiling points |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Applications of 2 Ethynyl 1 Isopropoxy 4 Nitrobenzene in Chemical Science and Materials Engineering

Building Block for Complex Organic Synthesis

The strategic placement of reactive sites on the benzene (B151609) ring makes 2-Ethynyl-1-isopropoxy-4-nitrobenzene a versatile precursor for the synthesis of intricate organic frameworks.

Precursor to Fused Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles

The ethynyl (B1212043) group serves as a key functional handle for constructing larger aromatic systems through various coupling and cyclization reactions. For instance, intramolecular cyclization reactions involving the ethynyl and nitro groups, potentially after reduction of the nitro group to an amine, can lead to the formation of nitrogen-containing heterocyclic systems. Furthermore, intermolecular reactions, such as Diels-Alder or cycloaddition reactions, can be employed to build complex polycyclic aromatic hydrocarbons. The isopropoxy group can influence the regioselectivity of these reactions and enhance the solubility of the resulting complex molecules, facilitating their processing and characterization.

Scaffold for Multi-Functionalized Molecular Systems

The presence of three distinct functional groups on the benzene ring allows for sequential and orthogonal chemical modifications, making this compound an ideal scaffold for creating multi-functionalized molecules. The ethynyl group can participate in click chemistry or Sonogashira coupling reactions, the nitro group can be reduced to an amine and further functionalized, and the isopropoxy group can be cleaved to a phenol, providing another site for modification. This multi-functionality is crucial for the development of molecules with tailored electronic, optical, or biological properties.

Intermediate in Natural Product Total Synthesis (excluding direct biological activity studies)

While direct application in the total synthesis of specific natural products is not yet widely documented, the structural motifs accessible from this compound are present in various classes of natural products. Its ability to serve as a precursor to functionalized aromatic and heterocyclic systems makes it a potentially valuable intermediate in synthetic strategies targeting complex natural product architectures. The strategic introduction of its core structure could simplify synthetic routes and provide access to novel analogues of naturally occurring compounds.

Application in Polymer and Conjugated Materials Chemistry

The rigid structure and reactive ethynyl group of this compound make it a promising monomer for the synthesis of novel polymers with interesting optical and electronic properties.

Monomer for Soluble Conjugated Polymers and Oligomers

The isopropoxy group imparts significant solubility to polymers derived from this monomer, a crucial property for their solution-phase processing and characterization. Conjugated polymers and oligomers incorporating the 2-ethynyl-1-isopropoxy-4-nitrophenyl moiety are expected to exhibit interesting photophysical properties due to the extended π-conjugation and the presence of the electron-withdrawing nitro group. These materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

| Monomer | Polymerization Method | Resulting Polymer/Oligomer | Key Properties |

| This compound | Sonogashira cross-coupling | Poly(phenylene ethynylene) derivatives | Soluble, potential for tunable optoelectronic properties |

| This compound | Cyclotrimerization | Phenyl-substituted oligomers | Highly branched, soluble |

Component in Polymerization Reactions (e.g., poly(phenylene ethynylene) derivatives)

This compound is a suitable monomer for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, a powerful tool for the synthesis of poly(phenylene ethynylene)s (PPEs). The incorporation of this monomer into a PPE backbone would introduce both steric bulk from the isopropoxy group, preventing aggregation and enhancing solubility, and a strong dipole from the nitro group, which can influence the polymer's electronic structure and intermolecular interactions. The resulting polymers are expected to have tailored band gaps and could be investigated for applications in sensing and nonlinear optics.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Polymer Structure |

| This compound | Di-iodoarene | Pd(PPh₃)₂Cl₂/CuI, amine base | Alternating copolymer with ethynyl-isopropoxy-nitrophenyl units |

| 2-Iodo-1-isopropoxy-4-nitrobenzene | Di-ethynylarene | Pd(PPh₃)₂Cl₂/CuI, amine base | Alternating copolymer with isopropoxy-nitrophenyl units |

Development of Optoelectronic Materials

The unique molecular architecture of this compound, which combines electron-donating (isopropoxy) and electron-withdrawing (nitro) groups with a versatile ethynyl functionality, positions it as a promising candidate for the development of advanced optoelectronic materials. These materials are central to technologies such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the electronic properties of the constituent molecules dictate device performance.

In the context of organic light-emitting diodes (OLEDs) , the design of emitter materials with high quantum efficiency and color purity is paramount. The push-pull nature of this compound, arising from the alkoxy and nitro substituents, can lead to intramolecular charge transfer (ICT) states upon excitation. This characteristic is often exploited in the design of fluorescent dyes for OLEDs. The emission wavelength, and therefore the color of the emitted light, can be tuned by modifying the strength of the donor and acceptor groups. For instance, a series of quadrupolar fluorescent dyes with acceptor-donor-acceptor configurations, where the acceptor strength was varied (including the NO2 group), demonstrated a range of fluorescent colors across the visible spectrum northwestern.edu. This suggests that the nitro group in this compound would contribute to a significant red-shift in its emission profile, potentially making it suitable for red or orange OLED applications.

The ethynyl group offers a route to extend the π-conjugation of the molecule through reactions like the Sonogashira coupling. This allows for the synthesis of larger, more complex chromophores with enhanced charge transport properties and tunable emission characteristics. Research on 2,5-di(aryleneethynyl)pyrazine derivatives has shown that extending the conjugation through ethynyl linkages can lower the HOMO-LUMO gap and red-shift the emission, which is beneficial for creating emitters in the longer wavelength region of the visible spectrum. Furthermore, the incorporation of such molecules as dopants in emissive layers of OLEDs can enhance electron-transporting properties and improve external quantum efficiencies researchgate.net.

For organic photovoltaics (OPVs) , the focus is on materials that can efficiently absorb sunlight and generate charge carriers. The broad absorption spectrum of nitroaromatic compounds, coupled with the potential for extended conjugation via the ethynyl group, makes this compound an interesting building block for donor or acceptor materials in OPV active layers. The isopropoxy group can enhance solubility, which is crucial for solution-based processing of large-area devices. The development of alkoxy-bridged triphenylene and perylene monoimide diester dyads has demonstrated that molecular design can lead to materials with favorable morphologies and photocurrent densities for solar cell applications rsc.org. The ability to tune the energy levels (HOMO and LUMO) of the material by modifying the substituents is critical for optimizing the open-circuit voltage and short-circuit current of the solar cell.

Below is a table summarizing the potential optoelectronic properties of this compound based on the characteristics of its functional groups.

| Property | Influence of Functional Groups | Potential Application |

| Absorption Spectrum | The nitro group and extended conjugation via the ethynyl group can lead to broad absorption in the visible spectrum. | Organic Photovoltaics (OPVs) |

| Emission Spectrum | Intramolecular charge transfer due to the push-pull system (isopropoxy and nitro groups) can result in fluorescence. The ethynyl group allows for tuning of the emission wavelength. | Organic Light-Emitting Diodes (OLEDs) |

| Charge Transport | The aromatic and ethynyl components provide a pathway for charge transport. The overall charge transport characteristics would depend on the molecular packing in the solid state. | Active layer material in OLEDs and OPVs |

| Solubility | The isopropoxy group can improve solubility in organic solvents. | Solution-processable OLEDs and OPVs |

| Energy Levels (HOMO/LUMO) | The electron-donating isopropoxy group will raise the HOMO level, while the electron-withdrawing nitro group will lower the LUMO level, reducing the bandgap. | Tuning of electronic properties for efficient charge injection/extraction and absorption. |

Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry relies on non-covalent interactions to construct complex and functional architectures from molecular building blocks. This compound possesses several features that make it a compelling candidate for the design of such systems.

Design of Non-Covalent Assemblies and Host-Guest Systems

The aromatic ring of this compound can participate in π-π stacking interactions, which are a common driving force for self-assembly. The presence of the electron-deficient nitro group can further modulate these interactions, potentially leading to specific arrangements with electron-rich aromatic systems.

In the context of host-guest chemistry , the nitrobenzene (B124822) moiety can act as a guest that can be encapsulated within a larger host molecule. For example, nitrobenzene has been shown to be encapsulated within hemicarcerands wikipedia.org. The isopropoxy and ethynyl groups could be used to tune the binding affinity and selectivity of the guest for a particular host. Conversely, molecules containing the this compound unit could be incorporated into larger structures that act as hosts. The ethynyl group, for instance, can be used as a rigid linker to construct well-defined cavities. The design of host-guest systems based on nitro-substituted N-alkylbenzoaza-18-crowns-6 demonstrates the utility of the nitro group in modulating the complexation properties of macrocyclic hosts researchgate.net.

Fabrication of Ordered Nanostructures

The ability of molecules to self-assemble into well-defined nanostructures is critical for the bottom-up fabrication of functional materials. The linear and rigid nature of the ethynyl group in this compound can promote the formation of ordered structures such as nanotubes or nanofibers. Research on the self-assembly of single-chain diacetylene amine salts has shown that such molecules can form well-defined nanotubes in aqueous solutions nih.gov.

The interplay of π-π stacking from the benzene ring, potential hydrogen bonding involving the nitro group's oxygen atoms, and van der Waals interactions from the isopropoxy group can lead to a variety of self-assembled morphologies. The formation of porous two-dimensional networks at the liquid-solid interface has been observed for alkoxy-substituted dehydrobenzoannulenes, where the alkoxy chains play a crucial role in the packing of the molecules nih.gov. This suggests that the isopropoxy group in this compound could be instrumental in directing the formation of specific, ordered nanostructures.

The following table outlines the potential roles of the different functional groups of this compound in supramolecular chemistry.

| Functional Group | Potential Role in Supramolecular Assembly | Resulting Structure/System |

| Aromatic Ring | π-π stacking interactions | Ordered stacks, liquid crystals |

| Nitro Group | Dipole-dipole interactions, potential hydrogen bond acceptor | Directional self-assembly, modulation of host-guest interactions |

| Ethynyl Group | Rigid linker, can participate in π-stacking | Linear arrays, defined cavities in host molecules |

| Isopropoxy Group | Steric effects, van der Waals interactions, influences solubility | Control of intermolecular spacing, formation of specific packing motifs |

Functional Materials Development (excluding direct biological sensors)

The unique combination of functional groups in this compound also makes it a valuable platform for the development of a range of functional materials, particularly those that respond to external chemical stimuli.

Integration into Responsive Materials for Chemical Sensing (e.g., chemosensors)

Chemosensors are molecules designed to signal the presence of a specific analyte through a change in their physical properties, most commonly a change in color or fluorescence. The electron-deficient nature of the nitroaromatic ring in this compound makes it a potential recognition site for electron-rich analytes.

The development of fluorescent chemosensors often involves the integration of a fluorophore with a receptor unit. The this compound scaffold could serve as the core of such a sensor. For instance, the ethynyl group can be used to attach a known fluorophore. Upon binding of an analyte to the nitrobenzene part of the molecule, the electronic properties of the system would be altered, leading to a change in the fluorescence of the attached dye. The design of fluorescent chemosensors for the detection of metal ions often relies on the modulation of processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) researchgate.netrsc.orgresearchgate.net. The push-pull system within this compound is conducive to such mechanisms.

Development of Fluorescent Probes and Dyes (mechanistic and synthetic focus)

The intrinsic photophysical properties of this compound can be harnessed for the development of novel fluorescent probes and dyes. While many simple nitroaromatic compounds are non-fluorescent, appropriate molecular design can lead to highly emissive materials.

Synthetic Focus: The synthesis of fluorescent probes based on this scaffold would likely involve a modular approach. The core this compound could be synthesized and then further functionalized via the ethynyl group using click chemistry or Sonogashira coupling to introduce different functionalities. This would allow for the creation of a library of probes with tailored properties. For example, attaching a specific binding site for a target analyte to the ethynyl terminus would be a common strategy.

Mechanistic Focus: The fluorescence of probes derived from this compound would likely be governed by intramolecular charge transfer (ICT). Upon photoexcitation, an electron would be promoted from the electron-rich part of the molecule (centered around the isopropoxy-substituted ring) to the electron-deficient nitrobenzene moiety. The energy and intensity of the resulting fluorescence would be highly sensitive to the local environment, including solvent polarity and the presence of analytes. The design of fluorescent probes often leverages mechanisms such as twisted intramolecular charge transfer (TICT), where the fluorescence is quenched in non-viscous media but enhanced in rigid environments, such as when bound to a target protein researchgate.net. The isopropoxy group could introduce some steric hindrance that might influence such conformational changes.

The following table summarizes key data related to the design and potential performance of functional materials based on this compound.